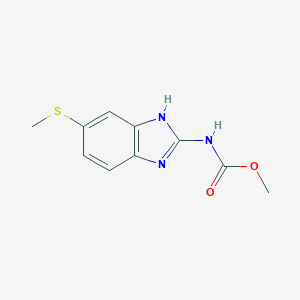

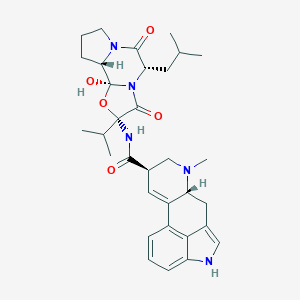

氨基甲酸,(5-(甲硫基)-1H-苯并咪唑-2-基)-,甲酯

描述

Carbamic acid is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures . Methyl ester is an organic compound and the simplest ester of carbamic acid .

Synthesis Analysis

The synthesis of an ester, such as a methyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .Molecular Structure Analysis

The molecular structure of a compound like this would likely involve the carbamate functional group, which is derived from carbamic acid and includes a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis

Esters, including carbamic acid esters, can undergo various reactions. One such reaction is hydrolysis, which can occur under acidic or basic conditions. This reaction splits the ester into a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound would depend on its exact molecular structure. For example, methyl carbamate is a colorless solid .科学研究应用

Antiparasitic Treatments

5-(S-Methyl) Albendazole: is widely recognized for its antiparasitic properties. It is particularly effective against a range of helminth parasites in both humans and animals . Its mechanism of action involves the inhibition of microtubule synthesis, which is crucial for the survival and reproduction of parasitic worms.

Cancer Research

Recent studies have explored the potential of 5-(S-Methyl) Albendazole in cancer treatment. It has shown activity against hepatocellular carcinoma and colorectal cancer cells. The compound’s ability to disrupt microtubules makes it a promising candidate for anticancer drug development .

Enhancement of Solubility and Bioavailability

The compound’s solubility and pharmacokinetic profile can be significantly improved through the formation of cyclodextrin inclusion complexes. This enhancement is crucial for increasing the efficacy of the compound when administered orally as an antiparasitic or anticancer agent .

Development of Fungicides

Benzimidazole derivatives, including 5-(S-Methyl) Albendazole , are part of a class of systemic broad-spectrum fungicides. They are valued for their low toxicity and high efficacy in controlling fungal diseases across various crops .

Veterinary Medicine

In veterinary medicine, 5-(S-Methyl) Albendazole serves as a cornerstone for the treatment of parasitic infections. It is used in a variety of formulations to treat livestock and companion animals, ensuring the health and productivity of animals .

Drug Formulation and Delivery Research

The compound’s properties are being researched for developing advanced drug delivery systems. This includes the synthesis of solid polymeric nanoparticles that can enhance the targeted delivery and controlled release of the active pharmaceutical ingredient .

作用机制

Target of Action

The primary target of 5-(S-Methyl) Albendazole is the tubulin protein in the cells of parasites . Tubulin is a critical component of the cytoskeleton, which maintains cell shape, enables cell movement, and is crucial for cell division .

Mode of Action

5-(S-Methyl) Albendazole interacts with its target by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This interaction leads to degenerative alterations in the tegument and intestinal cells of the worm , diminishing its energy production, and ultimately leading to the immobilization and death of the parasite .

Biochemical Pathways

The action of 5-(S-Methyl) Albendazole affects the microtubule polymerization pathway . By inhibiting this pathway, the compound disrupts various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . The downstream effects include the immobilization and death of the parasite .

Pharmacokinetics

The pharmacokinetics of 5-(S-Methyl) Albendazole involve its absorption, distribution, metabolism, and excretion (ADME). The compound has poor bioavailability due to its low solubility in biological fluids . It undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolite, albendazole sulfoxide . The elimination half-life of albendazole sulfoxide is approximately 8 to 12 hours .

Result of Action

The result of 5-(S-Methyl) Albendazole’s action at the molecular and cellular levels is the death of the parasite . By causing degenerative alterations in the parasite’s cells and diminishing its energy production, the compound leads to the immobilization and eventual death of the parasite .

Action Environment

The action, efficacy, and stability of 5-(S-Methyl) Albendazole can be influenced by various environmental factors. For instance, the compound’s absorption can increase up to five times when administered with a fatty meal . Additionally, the presence of a parasitic infection can alter the pharmacokinetic parameters of the compound .

属性

IUPAC Name |

methyl N-(6-methylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-15-10(14)13-9-11-7-4-3-6(16-2)5-8(7)12-9/h3-5H,1-2H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOELMGUJAFAZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230825 | |

| Record name | Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80983-45-5 | |

| Record name | Methyl 5-methylthio-1H-benzimidazol-2-ylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(S-METHYL) ALBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32H4W82PQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

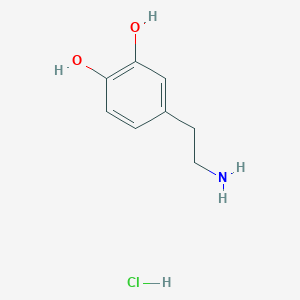

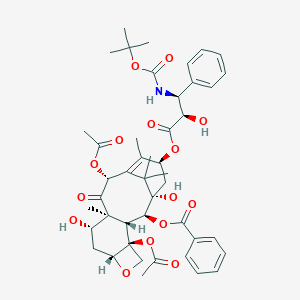

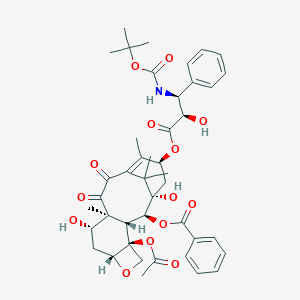

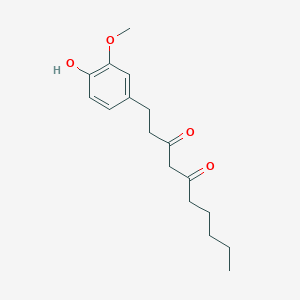

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester in the context of Albendazole?

A1: Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester is identified as Impurity F in the production of Albendazole. [] This means it is a process-related impurity, likely arising during the synthesis of the drug. [] The presence of impurities, even in small amounts, can impact the quality, safety, and efficacy of pharmaceutical products. Therefore, identifying and characterizing impurities like Impurity F is crucial for ensuring the quality of Albendazole.

Q2: Why is it important to synthesize and characterize impurities like Albendazole Impurity F?

A2: Regulatory guidelines, such as those from the International Conference on Harmonization (ICH), recommend identifying and characterizing all impurities present in a drug substance at a level of 0.10% or more. [] Characterizing these impurities allows for:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cabergoline specified impurity [EP]](/img/structure/B193578.png)